molecular formula C11H13ClN2O2 B8256937 4-(2-Nitrophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

4-(2-Nitrophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B8256937
M. Wt: 240.68 g/mol
InChI Key: WWMBYVPWLJDKNX-UHFFFAOYSA-N
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Description

4-(2-Nitrophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound that belongs to the class of tetrahydropyridines It is characterized by the presence of a nitrophenyl group attached to the tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitrophenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the reaction of 2-nitrobenzaldehyde with a suitable amine under specific conditions. One common method involves the use of a reductive amination reaction, where 2-nitrobenzaldehyde is reacted with tetrahydropyridine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitrophenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted tetrahydropyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Nitrophenyl)-1,2,3,6-tetrahydropyridine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Nitrophenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The tetrahydropyridine ring can mimic the structure of neurotransmitters, allowing the compound to bind to neural receptors and modulate their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Nitrophenyl)pyridine
  • 4-(2-Nitrophenyl)-1,2,3,4-tetrahydroquinoline
  • 4-(2-Nitrophenyl)-1,2,3,6-tetrahydroisoquinoline

Uniqueness

4-(2-Nitrophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its tetrahydropyridine ring provides a flexible scaffold for the design of new compounds with enhanced biological activity. Additionally, the presence of the nitrophenyl group offers opportunities for further chemical modifications, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

4-(2-nitrophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c14-13(15)11-4-2-1-3-10(11)9-5-7-12-8-6-9;/h1-5,12H,6-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMBYVPWLJDKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=CC=C2[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(2-Nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (0.45 g) was dissolved in a solution of hydrogen chloride in dioxane (4 N, 4 mL). After stirring for 0.5 hour at 50° C., the solvent was removed by evaporation and the residue triturated with diethyl ether to give the title compound as a white solid (0.29 g). LCMS m/z 205.2 [M+H]+. R.T.=3.80 min (Analytical Method 4).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

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